(2,3-dimethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
The compound (2,3-dimethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a substituted imidazole derivative featuring a methanone group linked to a 2,3-dimethoxyphenyl ring and a 2-((2-methylbenzyl)thio) substituent on the imidazole core.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-7-4-5-8-15(14)13-26-20-21-11-12-22(20)19(23)16-9-6-10-17(24-2)18(16)25-3/h4-10H,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKOZXPUUUYKLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-dimethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel chemical entity that has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 356.45 g/mol. The structure includes a dimethoxyphenyl moiety and an imidazole derivative, which are known for their diverse biological activities.
Antimicrobial Properties
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In a study examining the effects on lipopolysaccharide (LPS)-induced inflammation in murine models, it was found to significantly reduce the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. This suggests that the compound may modulate inflammatory pathways, potentially through inhibition of NF-κB signaling pathways .
Anticancer Activity
Preliminary investigations into the anticancer properties of similar compounds have shown promise in inhibiting tumor cell proliferation. The mechanism may involve apoptosis induction in cancer cells and inhibition of angiogenesis. Specific studies need to be conducted to ascertain the efficacy of this compound against various cancer cell lines.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Protein Kinases : Compounds with similar structures have been reported to inhibit key protein kinases involved in cell signaling pathways.
- Modulation of G Protein-Coupled Receptors (GPCRs) : The interaction with GPCRs can lead to downstream effects that modulate cellular responses, including inflammation and cell proliferation .
Study 1: Anti-inflammatory Activity
In a controlled study, mice were treated with the compound prior to LPS exposure. Results indicated a marked decrease in serum levels of inflammatory markers compared to controls. Histopathological analysis showed reduced tissue damage in treated groups .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Data Table: Biological Activities Summary
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that imidazole derivatives, similar to the target compound, exhibit significant anticancer properties. For instance, compounds containing the imidazole ring have been shown to effectively target drug-resistant tumors. A study highlighted that certain 2-aryl-4-benzoyl-imidazoles demonstrated promising results against melanoma and other cancer types, suggesting potential pathways for developing new anticancer agents from similar structures .
Case Study:
A series of 2-aryl-imidazole derivatives were synthesized and evaluated for their anticancer activity. The results indicated that modifications on the imidazole ring could enhance efficacy against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl group significantly influenced biological activity .
Anticonvulsant Properties
Compounds with thiazole and imidazole moieties have been reported to possess anticonvulsant activities. A study focused on thiazole-bearing analogues showed that specific substitutions led to enhanced efficacy in seizure models. This suggests that the imidazole component in (2,3-dimethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone could similarly contribute to anticonvulsant effects, especially when optimized through structural modifications .
Data Table: Anticonvulsant Activity of Related Compounds
| Compound | Structure | Median Effective Dose (mg/kg) | Activity |
|---|---|---|---|
| Compound 1 | Thiazole derivative | <20 | Significant |
| Compound 2 | Imidazole derivative | <30 | Moderate |
| Target Compound | (2,3-dimethoxyphenyl)(...) | TBD | TBD |
Antibacterial Potential
The antibacterial properties of compounds similar to this compound have also been explored. Thiazole and imidazole derivatives have shown effectiveness against various bacterial strains, including resistant pathogens like MRSA. The incorporation of thioether groups has been linked to enhanced antibacterial activity .
Case Study:
A series of thiazole-based compounds were tested against common bacterial strains. Results indicated that certain modifications led to improved activity compared to standard antibiotics. This highlights the potential for developing new antibacterial agents based on the structure of the target compound .
Synthesis of Functional Materials
The synthetic versatility of compounds containing imidazole and thiazole rings allows for their use in creating functional materials. For example, derivatives can be utilized in organic electronics or as ligands in coordination chemistry due to their ability to form stable complexes with metals.
Data Table: Synthesis Routes for Functional Materials
| Synthesis Method | Yield (%) | Application Area |
|---|---|---|
| Nucleophilic substitution | 77–99 | Organic Electronics |
| Cyclization reactions | 50–80 | Coordination Chemistry |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of 4,5-dihydro-1H-imidazole derivatives, which are frequently modified at the 2-position (thioether group) and the methanone-linked aryl ring. Key structural analogs include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 2,3-dimethoxyphenyl group (electron-donating) contrasts with the 4-nitrophenyl group in , which introduces strong electron-withdrawing effects. This difference may alter solubility (e.g., nitro groups enhance polarity) and reactivity (e.g., methoxy groups may stabilize charge via resonance) .
- Thioether Substituents : The 2-methylbenzylthio group in the target compound differs from the 3-(trifluoromethyl)benzylthio group in . Trifluoromethyl groups are lipophilic and metabolically stable, whereas methylbenzyl groups offer moderate hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
